molecular formula C12H19NO4 B12605065 N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide CAS No. 650602-13-4

N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide

Cat. No.: B12605065
CAS No.: 650602-13-4
M. Wt: 241.28 g/mol
InChI Key: ADALERKSCSOFKB-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide is a chemical compound with a unique structure that includes an oxan-3-yl group and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide typically involves the reaction of 2,6-dioxooxan-3-yl derivatives with 2-methylhexanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide can be compared with other similar compounds, such as:

  • N-[(3S)-2-oxooxolan-3-yl]hexanamide
  • 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide

These compounds share structural similarities but differ in their specific chemical properties and applications

Properties

CAS No.

650602-13-4

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide

InChI

InChI=1S/C12H19NO4/c1-3-4-5-8(2)11(15)13-9-6-7-10(14)17-12(9)16/h8-9H,3-7H2,1-2H3,(H,13,15)/t8?,9-/m0/s1

InChI Key

ADALERKSCSOFKB-GKAPJAKFSA-N

Isomeric SMILES

CCCCC(C)C(=O)N[C@H]1CCC(=O)OC1=O

Canonical SMILES

CCCCC(C)C(=O)NC1CCC(=O)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.